molecular formula C17H15ClFN3O3 B3415145 1-(3-Chlorophenyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea CAS No. 954632-66-7

1-(3-Chlorophenyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea

Cat. No.: B3415145
CAS No.: 954632-66-7
M. Wt: 363.8 g/mol
InChI Key: FTGPWUYEFPANJD-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea is a complex organic compound that features a chlorophenyl group, a fluorophenyl group, and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea typically involves multiple steps:

    Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a nucleophile.

    Formation of the Urea Linkage: This can be done by reacting an isocyanate with an amine to form the urea bond.

    Introduction of the Chlorophenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the chlorophenyl group to the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

1-(3-Chlorophenyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea would depend on its specific application. In a medicinal context, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)urea: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    1-(3-Fluorophenyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.

Uniqueness

1-(3-Chlorophenyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea is unique due to the specific combination of functional groups and the presence of both chlorophenyl and fluorophenyl groups. This combination can impart unique chemical and biological properties, making the compound valuable for various applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O3/c18-11-2-1-3-13(8-11)21-16(23)20-9-15-10-22(17(24)25-15)14-6-4-12(19)5-7-14/h1-8,15H,9-10H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGPWUYEFPANJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)F)CNC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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